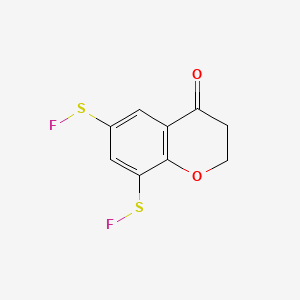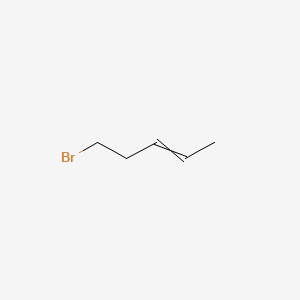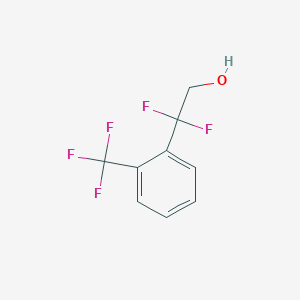![molecular formula C14H16F4N2O4 B15061161 Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate](/img/structure/B15061161.png)
Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate is a synthetic compound characterized by its unique spirocyclic structure. The compound features two 6,6-difluoro-1-azaspiro[3.3]heptane units connected by an oxalate linker. This structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate typically involves the following steps:
Formation of 6,6-difluoro-1-azaspiro[3.3]heptane: This is achieved through a thermal [2+2] cycloaddition reaction between endocyclic alkenes and Graf isocyanate (ClO₂S NCO), resulting in spirocyclic β-lactams.
Oxalate Linker Formation: The 6,6-difluoro-1-azaspiro[3.3]heptane units are then reacted with oxalyl chloride in the presence of a base to form the oxalate linker, resulting in the final compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including precise temperature control, use of high-purity reagents, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the spirocyclic units can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Applications De Recherche Scientifique
Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the design of anesthetics and analgesics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The fluorine atoms enhance its binding affinity and stability, making it a potent compound in various biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate is unique due to its dual spirocyclic units connected by an oxalate linker, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and binding affinity, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C14H16F4N2O4 |
|---|---|
Poids moléculaire |
352.28 g/mol |
Nom IUPAC |
bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate |
InChI |
InChI=1S/C14H16F4N2O4/c15-13(16)5-11(6-13)1-3-19(11)23-9(21)10(22)24-20-4-2-12(20)7-14(17,18)8-12/h1-8H2 |
Clé InChI |
IXSCXYZHAUNAJC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C12CC(C2)(F)F)OC(=O)C(=O)ON3CCC34CC(C4)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


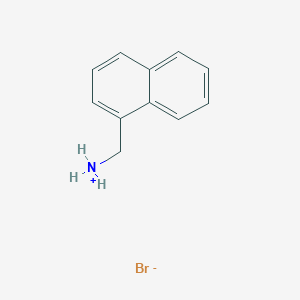

![Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1](/img/structure/B15061111.png)
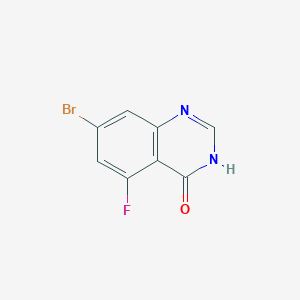


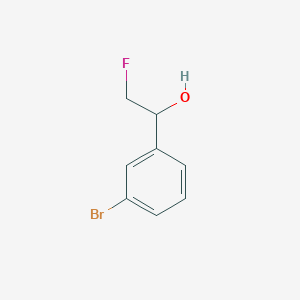
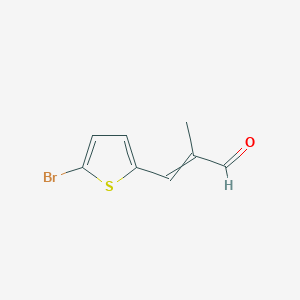
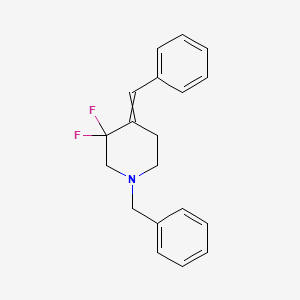
![[1-(Trifluoromethyl)anthracen-9-yl]methanol](/img/structure/B15061151.png)
